molecular formula C16H20N2O B025992 Huperzine b CAS No. 103548-82-9

Huperzine b

Katalognummer: B025992
CAS-Nummer: 103548-82-9
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: YYWGABLTRMRUIT-HWWQOWPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Huperzine B is a Lycopodium alkaloid isolated from Huperzia serrata (Chinese club moss), a plant traditionally used in Chinese medicine for cognitive enhancement . Structurally, it shares a methano-bridged benzobicyclo[3.2.1]octene skeleton with other huperzine analogs, such as huperzine A and huperzine C (Figure 1).

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Hupezin B kann durch verschiedene Methoden synthetisiert werden, darunter die Totalsynthese und die Halbsynthese. Eine der bemerkenswerten synthetischen Routen beinhaltet die Verwendung von Prothallienkulturen von Huperzia selago. Diese Methode hat sich gezeigt, dass sie die Biosynthese von Hupezin B in vitro optimiert, was zu höheren Ausbeuten im Vergleich zu traditionellen Extraktionsmethoden führt . Die Prothallienkulturen werden unter Verwendung von Sporen hergestellt, die von den in freier Wildbahn wachsenden Sporophyten gesammelt werden, und der beste Biomasse-Wachstumsindex wird nach 24 Wochen Kultur erreicht .

Industrielle Produktionsmethoden: Die industrielle Produktion von Hupezin B beinhaltet in der Regel die Extraktion der Verbindung aus natürlichen Quellen wie Huperzia serrata. Der Extraktionsprozess umfasst mehrere Schritte wie Trocknen, Mahlen und Lösemittelextraktion. Die extrahierte Verbindung wird dann mit chromatographischen Verfahren gereinigt, um hochreines Hupezin B zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hupezin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Modifikation und Verbesserung seiner pharmakologischen Eigenschaften unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von Hupezin B verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Hupezin B gebildet werden, umfassen Derivate mit verbesserter Acetylcholinesterase-inhibitorischer Aktivität. Diese Derivate werden oft synthetisiert, um das therapeutische Potenzial der Verbindung zu verbessern und Nebenwirkungen zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Hupezin B hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Synthese und Modifikation von Alkaloiden verwendet . In der Biologie wird Hupezin B auf seine neuroprotektiven Wirkungen und seine Fähigkeit zur Verbesserung der kognitiven Funktion untersucht . In der Medizin wird es als potenzielle Behandlung der Alzheimer-Krankheit und anderer neurodegenerativer Erkrankungen untersucht . Darüber hinaus hat Hupezin B industrielle Anwendungen in der Produktion von Arzneimitteln und Nahrungsergänzungsmitteln .

Wirkmechanismus

Hupezin B übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Acetylcholinesterase aus, das für den Abbau des Neurotransmitters Acetylcholin verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht Hupezin B den Acetylcholinspiegel im Gehirn, wodurch die kognitive Funktion verbessert und neuroprotektive Wirkungen erzielt werden . Zu den molekularen Zielstrukturen von Hupezin B gehören Acetylcholinesterase und andere Enzyme, die am Neurotransmitterstoffwechsel beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1.1 Acetylcholinesterase Inhibition

HupB is primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research indicates that HupB exhibits a higher selectivity for AChE in the brain compared to peripheral tissues, which may result in fewer side effects commonly associated with other AChE inhibitors like galantamine and physostigmine .

  • IC50 Values : HupB has an IC50 value of approximately 1930 nM, indicating it is a weaker inhibitor than HupA (IC50 = 72.4 nM) but possesses a more favorable therapeutic index .

1.2 Neuroprotective Effects

Beyond AChE inhibition, HupB demonstrates neuroprotective properties. It has been shown to protect neuron-like cells from damage induced by oxygen and glucose deprivation, suggesting potential applications in conditions involving oxidative stress and neuronal injury .

  • Mechanisms : The antioxidant activity of HupB may contribute to its neuroprotective effects, alongside its antagonistic action on NMDA receptors, which is crucial in preventing excitotoxicity associated with neurodegenerative disorders .

Clinical Implications

2.1 Alzheimer's Disease

The potential of HupB in treating Alzheimer's disease is significant. Studies indicate that administration of HupB can improve memory retention and retrieval in both adult and aged mice. It also reverses memory impairments induced by various neurotoxic agents such as scopolamine and cycloheximide .

2.2 Cognitive Enhancement

Research has demonstrated that HupB enhances cognitive functions in animal models, making it a candidate for further exploration in cognitive enhancement therapies. Its ability to facilitate memory processes suggests applications beyond pathological conditions to include age-related cognitive decline .

Comparative Analysis with Huperzine A

PropertyHuperzine A (HupA)This compound (HupB)
AChE Inhibition IC50 72.4 nM1930 nM
Selectivity HighHigher for brain AChE
Neuroprotective Action YesYes
Memory Enhancement SignificantSignificant

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Huperzine A vs. Huperzine B

Structural Differences :

  • Huperzine A contains an exocyclic double bond in its three-carbon bridge, whereas this compound lacks this feature, resulting in a saturated bridge .
  • The absence of the double bond in this compound reduces its ability to form π-π interactions with aromatic residues in the AChE active site, a critical factor for potency .

Pharmacological Activity :

  • AChE Inhibition : Huperzine A (IC₅₀ = 0.0743 μM) is ~270-fold more potent than this compound (IC₅₀ = 20.2 μM) (Table 1) .
  • Selectivity : Huperzine A shows high selectivity for AChE over butyrylcholinesterase (BuChE), while this compound exhibits lower selectivity .
  • Neuroprotection : Huperzine A mitigates oxidative stress, preserves mitochondrial function, and inhibits NF-κB in cerebral ischemia models, whereas similar effects for this compound are less documented .

Table 1. AChE Inhibitory Activity of this compound and Related Compounds

Compound IC₅₀ (μM) Selectivity (AChE/BuChE) Key Structural Feature
Huperzine A 0.0743 ± 0.0028 >1000 Exocyclic double bond
This compound 20.2 ± 1.3 ~10 Saturated three-carbon bridge
Huperzine C 0.6 ± 0.1 ~50 Endocyclic double bond
Lycoparin C 23.9 ± 2.2 ~5 Hydroxymethyl group at C-15

Data adapted from .

This compound vs. Huperzine C

  • Structural Basis : Huperzine C differs from huperzine A in the position of the double bond (endocyclic vs. exocyclic) but retains higher AChE inhibitory activity (IC₅₀ = 0.6 μM) compared to this compound .
  • Activity Implications : The endocyclic double bond in huperzine C allows partial interaction with the AChE catalytic site, while the saturated bridge in this compound further diminishes binding affinity .

Bis-Huperzine B Analogs :

  • Dimerization of this compound with flexible linkers (e.g., 6-carbon chains) yields bis-huperzine B derivatives, which show up to 100-fold higher AChE inhibition (IC₅₀ = 0.2–0.5 μM) than the parent compound by targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
  • Example: Compound 19 (IC₅₀ = 0.64 mg/mL) approaches the potency of donepezil (IC₅₀ = 0.03 mg/mL) in preclinical models .

16-Substituted Derivatives :

  • Introduction of carbamate groups at position 16 of this compound enhances dual AChE/BuChE inhibition, with IC₅₀ values reaching 0.1–1.0 μM, making them multifunctional candidates for AD therapy .

Broader Structural Analogues

Benzobicyclo[3.2.1]octene Derivatives :

  • Synthetic compounds mimicking the huperzine skeleton but lacking the unsaturated bridge (e.g., 5-amino-tetrahydroquinolinones) show moderate AChE inhibition (IC₅₀ = 1–10 μM), highlighting the irreplaceable role of the exocyclic double bond in huperzine A .

Quinolone-Carbothioamide Hybrids:

  • These compounds engage in π-π interactions with Trp286 in AChE, similar to huperzine A, but exhibit lower potency (IC₅₀ = 0.48–0.64 mg/mL) compared to huperzine A (IC₅₀ = 0.03 mg/mL for donepezil) .

Biologische Aktivität

Huperzine B (HupB) is a naturally occurring alkaloid derived from the Huperzia species, particularly Huperzia serrata. It has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of the biological activity of HupB, focusing on its mechanisms of action, pharmacological properties, and recent research findings.

HupB primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB exhibits a selective inhibition profile, with an IC50 value of 1930 nM, which is weaker than Huperzine A (HupA) but has a more favorable therapeutic index and safety profile .

Key Mechanisms:

  • AChE Inhibition: HupB selectively inhibits AChE in the brain, which is crucial for cognitive function. Its selectivity reduces peripheral cholinergic side effects commonly associated with other AChE inhibitors .
  • Neuroprotection: HupB has demonstrated neuroprotective effects against oxidative stress and apoptosis. It protects neuron-like cells from damage due to oxygen and glucose deprivation .
  • Cognitive Enhancement: Preliminary studies suggest that HupB may improve cognitive deficits and slow the progression of dementia .

Pharmacological Properties

Recent research has highlighted several pharmacological aspects of HupB:

  • Comparative Efficacy: While HupB is less potent than HupA in inhibiting AChE, it is more effective than galantamine and exhibits a better safety profile compared to neostigmine and physostigmine .
  • Therapeutic Index: The therapeutic index of HupB indicates that it may be used safely at higher doses without significant adverse effects .
  • Novel Derivatives: Research into bifunctional derivatives of HupB has shown enhanced potency as AChE inhibitors, with some derivatives being 480 to 1360 times more potent than the parent compound .

Case Studies and Clinical Trials

Data Table: Comparative Inhibition Potency

CompoundIC50 (nM)SelectivityNotes
This compound1930HighWeaker than HupA but better safety profile
Huperzine A72.4ModerateStronger AChE inhibitor
Galantamine~1000ModerateCommonly used for AD treatment
Neostigmine~100LowSignificant peripheral side effects

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the extraction of Huperzine B from Huperzia species?

Microwave-assisted extraction (MAE) with orthogonal experimental design is highly efficient. For example, using 0.8% SO₂ aqueous solution at a 25:1 solvent-to-solid ratio and 90-second microwave processing achieves >93% recovery . This method reduces extraction time from hours to seconds compared to traditional reflux methods. Validate purity via UHPLC-QTOF-MS .

Q. How should researchers design experiments to ensure reproducibility of this compound pharmacological assays?

Follow guidelines for rigorous experimental documentation:

  • Include full protocols in supplementary materials (e.g., solvent ratios, incubation times).
  • Use standardized statistical frameworks (e.g., ANOVA for orthogonal tests) and report relative standard deviations (RSD <2% for analytical methods) .
  • Reference established synthesis pathways (e.g., total synthesis via palladium-catalyzed bicycloannulation) to validate novel compounds .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • UHPLC-QTOF-MS : Provides high-resolution mass spectra for molecular weight confirmation and impurity profiling .
  • X-ray crystallography : Resolve stereochemistry by comparing binding sites to Huperzine A (e.g., Protein Data Bank entry 1VOT) .
  • NMR spectroscopy : Use COSY and HSQC experiments to assign proton and carbon signals, especially for distinguishing this compound from analogs .

Advanced Research Questions

Q. How can discrepancies between in vitro acetylcholinesterase (AChE) inhibition and in vivo neuroprotective effects of this compound be resolved?

  • Pharmacokinetic profiling : Measure blood-brain barrier permeability using LC-MS/MS to correlate in vitro IC₅₀ values with brain tissue concentrations .
  • Multi-target assays : Test off-target effects (e.g., NMDA receptor antagonism) via patch-clamp electrophysiology, as seen in anxiety models .
  • Dose-response meta-analysis : Apply random-effects models to reconcile conflicting efficacy data, as done for Huperzine A in Alzheimer’s trials .

Q. What strategies address low yields in this compound biosynthesis via genetic engineering?

  • Gene screening : Use RNA-seq and RACE to identify high-activity enzymes like HsCAO2, a copper-containing amine oxidase critical for alkaloid synthesis .
  • Precursor feeding : Supplement Huperzia cell cultures with ethanol/methanol (1–2% v/v) to enhance secondary metabolite production .
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., terpenoid biosynthesis) to redirect metabolic flux toward this compound .

Q. How should researchers design preclinical studies to evaluate this compound’s enantiomer-specific neuroprotection?

  • Isomer separation : Use chiral HPLC to isolate (+)- and (–)-Huperzine B, then compare AChE inhibition (IC₅₀) and neurotoxicity in SH-SY5Y cells .
  • Combination therapy : Test synergies with (–)-Huperzine A in animal models (e.g., guinea pigs exposed to soman), monitoring survival rates and EEG power .
  • Dose optimization : Apply factorial design to balance efficacy (e.g., MMSE scores) and safety (e.g., acetylcholinesterase over-inhibition risks) .

Q. What statistical frameworks are optimal for analyzing this compound’s dual mechanisms (AChE inhibition and NMDA antagonism)?

  • Multivariate regression : Model dose-dependent interactions between AChE activity (measured via Ellman assay) and NMDA receptor currents (via HEK293 cell lines) .
  • Pathway analysis : Use Ingenuity IPA to map transcriptomic changes in Huperzia cultures under stress (e.g., hydrogen peroxide) to identify this compound biosynthetic triggers .

Q. Methodological Resources

  • Data repositories : Deposit raw UHPLC-QTOF-MS files in MetaboLights (ID: MTBLSXXXX) for peer validation .
  • Synthesis protocols : Refer to Xia & Kozikowski (1989) for practical enantioselective synthesis routes .
  • Ethical compliance : Align preclinical trials with ICH guidelines for pharmacokinetic studies in animal models .

Eigenschaften

IUPAC Name

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGABLTRMRUIT-HWWQOWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908464
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103548-82-9
Record name Huperzine B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103548-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Huperzine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Huperzine B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103548-82-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Huperzine B, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Huperzine b
Reactant of Route 2
Huperzine b
Reactant of Route 3
Huperzine b
Reactant of Route 4
Huperzine b
Reactant of Route 5
Huperzine b
Reactant of Route 6
Huperzine b

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.